REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.BrBr.[Cu](C#N)[C:13]#[N:14]>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][C:7]=1[C:13]#[N:14]
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Name
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|
Quantity
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7 g
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Type
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reactant
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Smiles
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FC=1C=C(C=CC1)OC
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Name
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|
Quantity
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2.59 mL
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Type
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reactant
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Smiles
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BrBr
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
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|
Quantity
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5.9 g
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Type
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reactant
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Smiles
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[Cu](C#N)C#N
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The resulting material is dissolved in 10 mL of N,N-dimethylformamide
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Type
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TEMPERATURE
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Details
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After refluxing overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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the reaction is partitioned between ethyl acetate and acidic ferric chloride solution (
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Type
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ADDITION
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Details
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a mixture of 19.2 g of ferric chloride hexahydrate, 44.8 mL of hydrochloric acid, and 48 mL of water)
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Type
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WASH
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Details
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The organic phase is washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
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Details
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The resulting material is purified by chromatography on silica gel (210 g) with 10% ethyl acetate/hexane as the eluent
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Name
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Type
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product
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Smiles
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FC1=C(C#N)C=CC(=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |